molecular formula C21H17NO3 B258936 N-benzhydryl-1,3-benzodioxole-5-carboxamide

N-benzhydryl-1,3-benzodioxole-5-carboxamide

Cat. No. B258936
M. Wt: 331.4 g/mol
InChI Key: ACJYQOTXRWSJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzhydryl-1,3-benzodioxole-5-carboxamide, also known as BDB, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BDB belongs to the class of compounds known as benzodioxoles, which have been found to have a variety of biological activities. In

Mechanism of Action

The mechanism of action of N-benzhydryl-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of serotonin reuptake. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have a variety of effects on the central nervous system.
Biochemical and Physiological Effects:
N-benzhydryl-1,3-benzodioxole-5-carboxamide has been found to have a variety of biochemical and physiological effects, including increased serotonin release, increased dopamine release, and increased norepinephrine release. These effects are thought to be responsible for the psychoactive effects of N-benzhydryl-1,3-benzodioxole-5-carboxamide, which include euphoria, increased sociability, and increased empathy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzhydryl-1,3-benzodioxole-5-carboxamide in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various neurological disorders. However, there are also several limitations to using N-benzhydryl-1,3-benzodioxole-5-carboxamide in lab experiments. For example, N-benzhydryl-1,3-benzodioxole-5-carboxamide has a relatively short half-life, which means that its effects may not be long-lasting. Additionally, N-benzhydryl-1,3-benzodioxole-5-carboxamide has been found to have some toxic effects on certain cell types, which may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on N-benzhydryl-1,3-benzodioxole-5-carboxamide. One area of interest is the development of new compounds that are based on the structure of N-benzhydryl-1,3-benzodioxole-5-carboxamide but have improved pharmacological properties. Another area of interest is the study of the effects of N-benzhydryl-1,3-benzodioxole-5-carboxamide on various neurological disorders, such as depression and anxiety. Additionally, there is a need for further research on the long-term effects of N-benzhydryl-1,3-benzodioxole-5-carboxamide use, both in humans and in animal models.

Synthesis Methods

The synthesis of N-benzhydryl-1,3-benzodioxole-5-carboxamide involves a multi-step process that begins with the reaction of 1,3-benzodioxole with benzyl chloride to form benzhydryl-1,3-benzodioxole. This intermediate is then reacted with ethyl chloroformate to form N-benzhydryl-1,3-benzodioxole-5-carboxamide. The overall yield of N-benzhydryl-1,3-benzodioxole-5-carboxamide is approximately 50%.

Scientific Research Applications

N-benzhydryl-1,3-benzodioxole-5-carboxamide has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the study of its effects on the central nervous system. N-benzhydryl-1,3-benzodioxole-5-carboxamide has been found to have a high affinity for the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. This makes N-benzhydryl-1,3-benzodioxole-5-carboxamide a potential tool for studying the role of serotonin in various neurological disorders.

properties

Product Name

N-benzhydryl-1,3-benzodioxole-5-carboxamide

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

N-benzhydryl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C21H17NO3/c23-21(17-11-12-18-19(13-17)25-14-24-18)22-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,20H,14H2,(H,22,23)

InChI Key

ACJYQOTXRWSJQA-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.